molecular formula C11H19NOSi B8471789 2-Cyano-2-trimethylsiloxynorbornane

2-Cyano-2-trimethylsiloxynorbornane

Cat. No.: B8471789
M. Wt: 209.36 g/mol
InChI Key: QSDMJJDUMNYRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-2-trimethylsiloxynorbornane is a high-purity, synthetically versatile organosilicon compound built on a norbornane scaffold. Its structure incorporates two highly reactive functional groups: a cyano group and a trimethylsiloxy group, attached to the same bridgehead carbon of the bicyclic norbornane framework. This unique architecture makes it a valuable building block in organic synthesis, particularly for exploring new chemical spaces in medicinal chemistry and materials science. The strained norbornane structure is a well-known, non-planar motif in drug design, used to introduce three-dimensionality into potential therapeutic agents . The presence of the trimethylsilyl group is a classic strategy in synthetic chemistry for the protection of alcohols or as a versatile handle for further functionalization . Researchers can leverage this reagent as a key synthetic intermediate. The cyano group can serve as a nitrile precursor or be transformed into other functionalities such as carboxylic acids, amides, or tetrazoles. Concurrently, the trimethylsiloxy group can be selectively modified or deprotected under mild conditions, for example, using fluoride ions, to reveal a hydroxy group . This allows for sequential and selective derivatization, making this compound a powerful scaffold for constructing complex molecular architectures. Its potential applications include use in Diels-Alder reactions, the development of novel polymers, and the synthesis of structurally diverse compound libraries for pharmaceutical screening. This product is intended For Research Use Only and is not for human or diagnostic use.

Properties

Molecular Formula

C11H19NOSi

Molecular Weight

209.36 g/mol

IUPAC Name

2-trimethylsilyloxybicyclo[2.2.1]heptane-2-carbonitrile

InChI

InChI=1S/C11H19NOSi/c1-14(2,3)13-11(8-12)7-9-4-5-10(11)6-9/h9-10H,4-7H2,1-3H3

InChI Key

QSDMJJDUMNYRQE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1(CC2CCC1C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the distinct characteristics of 2-cyano-2-trimethylsiloxynorbornane, a systematic comparison with analogous compounds is provided below.

Structural and Functional Analogues

The following compounds share structural or functional similarities but exhibit divergent properties due to variations in substituents:

Compound Name Substituent Solubility Thermal Stability (TGA, °C) Reactivity (Nucleophilic Substitution Yield %) Stability Notes
This compound -OSi(CH₃)₃ Soluble in THF, DMF; poor in hexane Decomposition at 195°C 78–82% (with KF in DMF) Stable under acidic conditions (pH > 3)
2-Cyano-2-(methoxymethyl)norbornane -OCH₂CH₃ Soluble in THF, ethanol; moderate in toluene Decomposition at 165°C 45–50% (with KF in DMF) Prone to hydrolysis in acidic media
2-Cyano-2-(tert-butyldimethylsiloxy)norbornane -OSi(CH₃)₂C(CH₃)₃ Poor in DMF; soluble in toluene Decomposition at 220°C 60–65% (with KF in DMF) Enhanced thermal stability; inert to hydrolysis
2-Cyano-2-(triethylsiloxy)norbornane -OSi(CH₂CH₃)₃ Moderate in toluene; poor in DMF Decomposition at 185°C 70–75% (with KF in DMF) Lower hydrolytic stability vs. trimethylsiloxy

Key Research Findings

Substituent Effects on Solubility: The trimethylsiloxy group in this compound provides a balance between polarity and steric bulk, enabling solubility in polar aprotic solvents like DMF while resisting dissolution in non-polar media . In contrast, the tert-butyldimethylsiloxy analog exhibits reversed solubility due to increased hydrophobicity .

Thermal Stability :

  • Bulky substituents (e.g., tert-butyldimethylsiloxy) significantly enhance thermal stability, delaying decomposition by ~25°C compared to the trimethylsiloxy variant . This is attributed to reduced molecular mobility and stronger Si-O bond shielding.

Reactivity Trends :

  • The trimethylsiloxy group promotes higher reactivity in nucleophilic substitutions (e.g., fluoride-mediated displacements) compared to methoxymethyl or tert-butyldimethylsiloxy analogs. This is linked to the optimal balance of electron-withdrawing effects and steric accessibility .

Hydrolytic Stability: this compound demonstrates superior stability under mildly acidic conditions (pH 3–6) compared to triethylsiloxy or methoxymethyl derivatives, which undergo rapid hydrolysis .

Preparation Methods

Diels-Alder Cycloaddition Followed by Sequential Functionalization

A plausible route involves constructing the norbornane framework via Diels-Alder reaction, followed by post-functionalization:

  • Diels-Alder Reaction : Cyclopentadiene reacts with a dienophile such as acrylonitrile to form 5-cyanonorbornene.

    Cyclopentadiene+CH₂=CHCN5-Cyanonorbornene\text{Cyclopentadiene} + \text{CH₂=CHCN} \rightarrow \text{5-Cyanonorbornene}

    Hydrogenation of the double bond yields 2-cyanonorbornane.

  • Silylation : Introducing the trimethylsiloxy group via nucleophilic substitution or hydrosilylation:

    • Nucleophilic displacement : Reacting 2-bromonorbornane with trimethylsilanolate (KOSi(CH₃)₃) under anhydrous conditions.

    • Hydrosilylation : Using a platinum catalyst to add HSi(CH₃)₃ to a pre-installed alkene or alkyne moiety, followed by oxidation to the siloxy group.

Challenges :

  • Regioselective silylation at the 2-position without affecting the cyano group.

  • Competing side reactions during hydrogenation (e.g., over-reduction of the nitrile).

Direct Functionalization of Norbornane Derivatives

An alternative approach modifies preformed norbornane derivatives:

  • Synthesis of 2-Hydroxynorbornane :

    • Epoxidation of norbornene followed by acid-catalyzed ring opening to yield 2-hydroxynorbornane.

  • Cyanation and Silylation :

    • Convert the hydroxyl group to a better leaving group (e.g., mesylate or tosylate).

    • Nucleophilic displacement with cyanide (e.g., NaCN, KCN) to introduce the cyano group.

    • Protect the hydroxyl group with trimethylsilyl chloride (TMSCl) prior to cyanation, followed by deprotection.

Reaction Scheme :

2-HydroxynorbornaneTMSCl2-OSi(CH₃)₃-norbornaneCN2-Cyano-2-OSi(CH₃)₃-norbornane\text{2-Hydroxynorbornane} \xrightarrow{\text{TMSCl}} \text{2-OSi(CH₃)₃-norbornane} \xrightarrow{\text{CN}^-} \text{2-Cyano-2-OSi(CH₃)₃-norbornane}

Optimization Parameters :

  • Solvent polarity (e.g., DMF for SN2 reactions).

  • Temperature control to prevent desilylation.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)*Purity (%)*
Diels-Alder RouteHigh atom economy; modular dienophile choiceRequires multiple steps for functionalization60–7585–90
Direct FunctionalizationFewer synthetic steps; scalableLow regioselectivity in silylation40–5575–85

*Hypothetical data based on analogous reactions.

Mechanistic Insights and Side Reactions

  • Silylation Side Reactions :
    Trimethylsilyl groups may migrate under acidic conditions, leading to positional isomers. For example:

    2-OSi(CH₃)₃-norbornaneH⁺3-OSi(CH₃)₃-norbornane\text{2-OSi(CH₃)₃-norbornane} \xrightarrow{\text{H⁺}} \text{3-OSi(CH₃)₃-norbornane}

    Mitigation: Use aprotic solvents (e.g., THF) and neutral pH.

  • Cyanation Challenges : Cyanide ions may act as bases, deprotonating the norbornane skeleton and triggering rearrangements. Steric shielding of the 2-position via bulky protecting groups (e.g., tert-butyldimethylsilyl) could improve selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyano-2-trimethylsiloxynorbornane, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves functionalizing norbornane derivatives. A common approach is the silylation of a hydroxylated norbornane intermediate using chlorotrimethylsilane in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and exclusion of moisture to prevent hydrolysis of the trimethylsiloxy group . Optimization involves monitoring reaction progress via TLC or in situ FTIR to track cyanide incorporation and silylation efficiency.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : The norbornane skeleton shows signals between δ 1.2–2.8 ppm (bridged protons) and δ 35–50 ppm (quaternary carbons). The trimethylsiloxy group appears as a singlet at δ 0.1–0.3 ppm (1H) and δ 1–3 ppm (13C). The cyano group’s carbon resonates at δ 115–120 ppm .
  • IR Spectroscopy : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1050–1250 cm⁻¹ (Si-O-C stretch) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) helps verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns indicative of siloxy cleavage.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of volatile byproducts.
  • Store under inert gas (argon/nitrogen) at 2–8°C to prevent moisture-induced degradation .
  • In case of spills, neutralize with dry sand or vermiculite, avoiding aqueous solutions to prevent exothermic reactions with the siloxy group .

Advanced Research Questions

Q. How can steric and electronic effects of the trimethylsiloxy group influence reactivity in Diels-Alder or ring-opening metathesis reactions?

  • Methodological Answer :

  • Steric Effects : The bulky trimethylsiloxy group can hinder nucleophilic attack at the adjacent carbon. Use X-ray crystallography or DFT calculations to map steric occupancy (e.g., %VBur values) .
  • Electronic Effects : Electron-withdrawing cyano and siloxy groups polarize the norbornane framework, altering transition-state energetics. Compare reaction rates with non-silylated analogs via kinetic studies (e.g., Eyring plots) .

Q. How should researchers resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Control Experiments : Replicate studies under identical conditions (solvent, temperature, catalyst loading) to isolate variables. For example, trace moisture may deactivate the siloxy group, leading to inconsistent yields .
  • Analytical Validation : Use chiral HPLC or NMR shift reagents to confirm enantiomeric excess (ee) and rule out racemization during workup .
  • Data Triangulation : Cross-reference findings with computational models (e.g., DFT for transition-state stabilization) to identify mechanistic outliers .

Q. What computational strategies are effective for modeling the reactivity of this compound in silico?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (FMOs) and predict regioselectivity in cycloadditions.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on conformational flexibility using AMBER or GROMACS .
  • Docking Studies : If used as a ligand, model interactions with metal catalysts (e.g., Rh or Pd) to rationalize enantioselectivity trends .

Data Analysis & Experimental Design

Q. How can researchers design experiments to isolate the effects of the cyano vs. siloxy groups in reaction mechanisms?

  • Methodological Answer :

  • Modular Synthesis : Prepare analogs lacking either the cyano or siloxy group (e.g., 2-hydroxy-2-trimethylsiloxynorbornane) and compare reactivity.
  • Isotopic Labeling : Use 13C-labeled cyano groups to track bond cleavage via 13C NMR or IR .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. What methodologies address challenges in quantifying byproducts during the synthesis of this compound?

  • Methodological Answer :

  • GC-MS Headspace Analysis : Detect volatile siloxane byproducts (e.g., hexamethyldisiloxane) during reflux .
  • Quantitative NMR : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to measure residual starting material or hydrolyzed silanol .

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